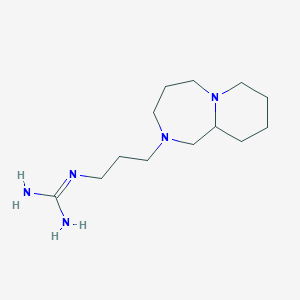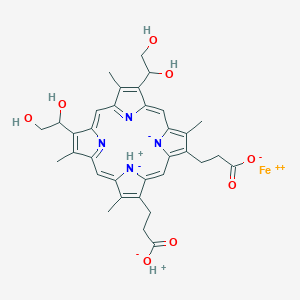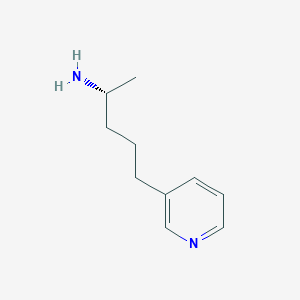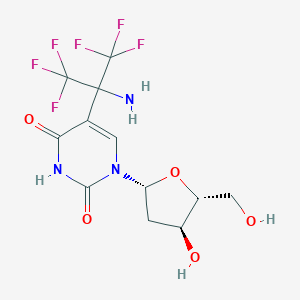
Bamads
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bamads, also known as boronic acid-based molecular sensors, are a class of chemical compounds that have gained significant attention in recent years due to their potential applications in various fields, including biomedical research, environmental monitoring, and chemical analysis. Bamads are unique in their ability to selectively detect and bind to specific molecules, such as sugars, amino acids, and nucleotides, making them valuable tools in the study of biological systems and chemical processes.
Mechanism of Action
The mechanism of action of bamads involves the reversible binding of the Bamads acid moiety to a cis-diol group on the target molecule. This binding causes a conformational change in the bamad molecule, resulting in a change in the fluorescence or color of the reporter molecule. The binding is reversible, allowing for the detection of dynamic changes in the concentration of the target molecule.
Biochemical and Physiological Effects
Bamads have minimal biochemical and physiological effects on the target molecule, making them ideal for use in biological systems. The reversible binding of the Bamads acid moiety does not alter the function of the target molecule, allowing for the precise measurement of its concentration without interfering with its biological activity.
Advantages and Limitations for Lab Experiments
The advantages of using bamads in lab experiments include their high sensitivity, selectivity, and versatility. Bamads can be designed to detect a wide range of target molecules, making them useful in a variety of research applications. However, the limitations of bamads include their potential for false positives and the need for careful calibration to ensure accurate measurements.
Future Directions
There are many potential future directions for the use of bamads in scientific research. One area of interest is the development of bamads for the detection of specific disease biomarkers, such as tumor markers or viral antigens. Another area of interest is the use of bamads in the development of new drugs and therapies, such as targeted drug delivery systems. Additionally, bamads may be used in the development of new diagnostic tools for environmental monitoring and chemical analysis.
Synthesis Methods
The synthesis of bamads involves the reaction of a Bamads acid derivative with a fluorescent or chromogenic reporter molecule. The resulting compound is capable of binding to the target molecule, causing a change in the fluorescence or color of the reporter molecule. This change can be detected and quantified, allowing for the precise measurement of the target molecule in a sample.
Scientific Research Applications
Bamads have been used in a variety of scientific research applications, including the detection of glucose in blood samples, the monitoring of enzyme activity, and the detection of bacterial infections. In biomedical research, bamads have been used to study the mechanisms of disease, such as the role of glucose in diabetes and the role of amino acids in cancer. Bamads have also been used in environmental monitoring to detect pollutants and in chemical analysis to identify unknown compounds.
properties
CAS RN |
115839-52-6 |
|---|---|
Product Name |
Bamads |
Molecular Formula |
C13H27N5 |
Molecular Weight |
253.39 g/mol |
IUPAC Name |
2-[3-(3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-a][1,4]diazepin-2-yl)propyl]guanidine |
InChI |
InChI=1S/C13H27N5/c14-13(15)16-6-3-7-17-8-4-10-18-9-2-1-5-12(18)11-17/h12H,1-11H2,(H4,14,15,16) |
InChI Key |
AUWYSECDKOAUNS-UHFFFAOYSA-N |
SMILES |
C1CCN2CCCN(CC2C1)CCCN=C(N)N |
Canonical SMILES |
C1CCN2CCCN(CC2C1)CCCN=C(N)N |
synonyms |
BAMADS bis(aminoethyl-alpha-disulfone) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















